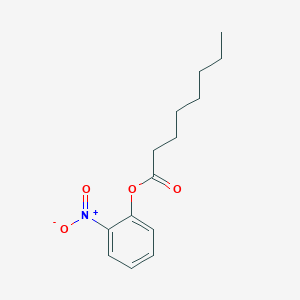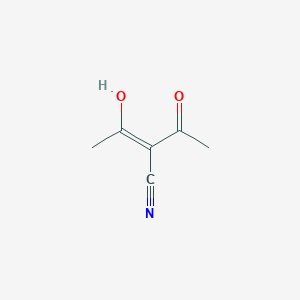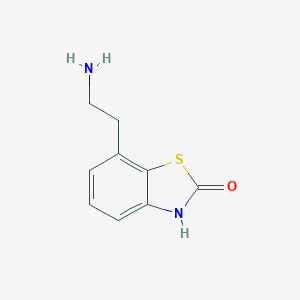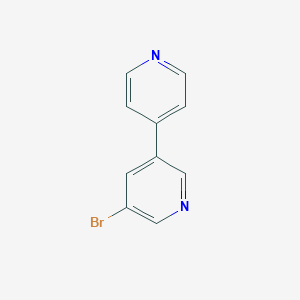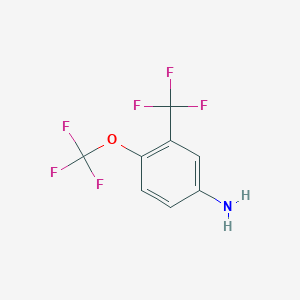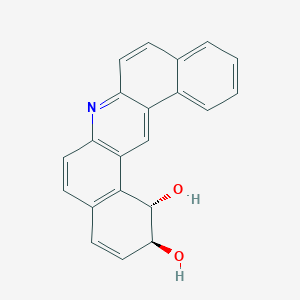
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine, also known as dibenz(a,j)acridine-1,2-diol, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential carcinogenic properties. PAHs are a class of organic compounds that are formed as a result of incomplete combustion of organic materials such as coal, oil, and tobacco. They have been identified as environmental pollutants and human carcinogens.
Mecanismo De Acción
The mechanism of action of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and other genetic alterations that can ultimately lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine can induce oxidative stress and inflammation in cells. It has also been found to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to have estrogenic effects, which may play a role in its carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine in lab experiments include its potent carcinogenic properties, which make it a useful tool for studying the mechanisms of carcinogenesis. However, its toxicity and potential health hazards make it difficult to work with, and strict safety precautions must be taken when handling this compound.
Direcciones Futuras
Future research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine should focus on further elucidating its mechanisms of action, particularly with regard to its effects on estrogen signaling and DNA damage. Additionally, studies should explore the potential of this compound as a biomarker for exposure to environmental PAHs and as a target for cancer prevention and treatment strategies.
Métodos De Síntesis
The synthesis of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the reaction of (+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction leads to the formation of the diol compound, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
Research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine has mainly focused on its potential role as a carcinogen. Studies have shown that this compound can induce DNA damage and mutagenesis in mammalian cells. It has also been found to be a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotic compounds.
Propiedades
Número CAS |
105467-75-2 |
|---|---|
Nombre del producto |
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine |
Fórmula molecular |
C21H15NO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(5S,6S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),7,10,13,15,17,19,21-decaene-5,6-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-7-13-6-9-18-16(20(13)21(19)24)11-15-14-4-2-1-3-12(14)5-8-17(15)22-18/h1-11,19,21,23-24H/t19-,21+/m0/s1 |
Clave InChI |
RRNUOFSFFDAAFY-PZJWPPBQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C[C@@H]([C@H]5O)O)C=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
Otros números CAS |
122088-20-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



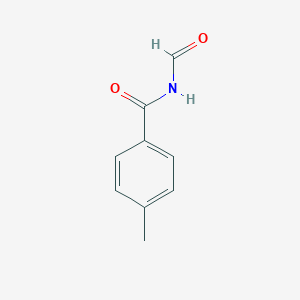
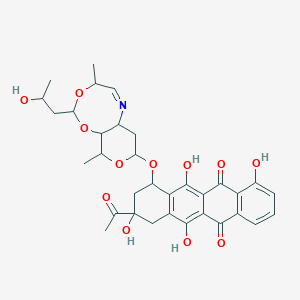
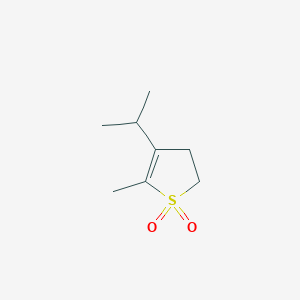

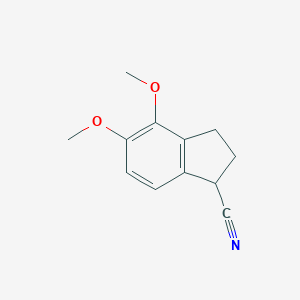
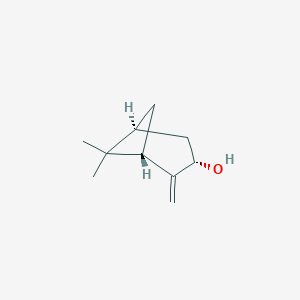
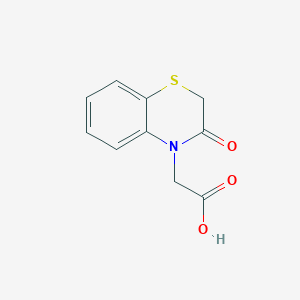
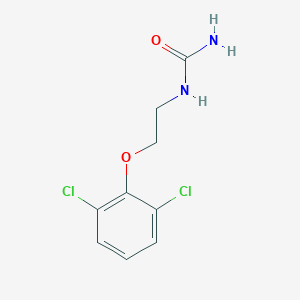
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
